(4-Bromophenyl)-[3-fluoro-4-[6-[methyl(prop-2-enyl)amino]hexoxy]phenyl]methanone
Description
(4-Bromophenyl)-[3-fluoro-4-[6-[methyl(prop-2-enyl)amino]hexoxy]phenyl]methanone is a benzophenone derivative characterized by a 4-bromophenyl group and a substituted phenyl ring at the ketone bridge. The latter phenyl ring features a 3-fluoro substituent and a 4-hexoxy chain modified at the terminal position with a methyl(prop-2-enyl)amino group. This structure combines halogenated aromatic systems with a flexible alkoxy-amine side chain, which may confer unique physicochemical and biological properties.
Properties
Molecular Formula |
C23H27BrFNO2 |
|---|---|
Molecular Weight |
448.4 g/mol |
IUPAC Name |
(4-bromophenyl)-[3-fluoro-4-[6-[methyl(prop-2-enyl)amino]hexoxy]phenyl]methanone |
InChI |
InChI=1S/C23H27BrFNO2/c1-3-14-26(2)15-6-4-5-7-16-28-22-13-10-19(17-21(22)25)23(27)18-8-11-20(24)12-9-18/h3,8-13,17H,1,4-7,14-16H2,2H3 |
InChI Key |
ZQGTWYBVWBJYAX-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCCCCCOC1=C(C=C(C=C1)C(=O)C2=CC=C(C=C2)Br)F)CC=C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromophenyl)-[3-fluoro-4-[6-[methyl(prop-2-enyl)amino]hexoxy]phenyl]methanone typically involves multi-step organic reactions. The process begins with the preparation of the core structure, followed by the introduction of functional groups. Common synthetic routes may include:
Halogenation: Introduction of bromine and fluorine atoms through halogenation reactions.
Amination: Incorporation of the amino group via nucleophilic substitution reactions.
Alkylation: Addition of the prop-2-enyl group through alkylation reactions.
Methanone Formation: Introduction of the methanone group through oxidation reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
(4-Bromophenyl)-[3-fluoro-4-[6-[methyl(prop-2-enyl)amino]hexoxy]phenyl]methanone undergoes various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of ketones to alcohols.
Substitution: Halogen atoms can be substituted with other nucleophiles.
Addition: Addition reactions involving the double bond in the prop-2-enyl group.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Use of nucleophiles like amines or thiols.
Addition: Catalysts like palladium or platinum for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, (4-Bromophenyl)-[3-fluoro-4-[6-[methyl(prop-2-enyl)amino]hexoxy]phenyl]methanone is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.
Medicine
In medicine, the compound is explored for its therapeutic potential. It may be investigated for its efficacy in treating diseases such as cancer, inflammation, or neurological disorders.
Industry
In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of (4-Bromophenyl)-[3-fluoro-4-[6-[methyl(prop-2-enyl)amino]hexoxy]phenyl]methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound may modulate the activity of these targets by binding to their active sites or altering their conformation, leading to changes in cellular signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features
Core Structure and Substituent Variations
The target compound shares its benzophenone core with several analogs but differs in substituent patterns:
- : (4-Fluorophenyl)(4-hydroxy-3-methylphenyl)methanone replaces the bromophenyl group with a 4-fluorophenyl ring and introduces a hydroxyl and methyl group on the second phenyl ring. The hydroxyl group enhances hydrogen-bonding capacity, contrasting with the target’s non-polar hexoxy chain .
- : (4-Bromo-2-fluorophenyl)-[3-[(4-methylpiperazin-1-yl)methyl]phenyl]methanone features a bromo-fluoro-phenyl group and a piperazinylmethyl substituent.
- : 1-[4-(4-Bromobutoxy)-2-hydroxy-5-(2-propenyl)phenyl]ethanone has a shorter butoxy chain (C4 vs. C6) and a propenyl group. The shorter chain may reduce lipophilicity compared to the target’s hexoxy substituent .
Crystal Structure and Conformation
- : Ethyl 2-amino-6-(4-bromophenyl)-4-(4-fluorophenyl)cyclohexa-1,3-diene-1-carboxylate exhibits a dihedral angle of 76.4–81.0° between its bromophenyl and fluorophenyl rings. This near-orthogonal arrangement minimizes steric clashes, a feature likely shared by the target compound due to its bulky substituents .
- : The title compound in this study shows a dihedral angle of 57.45° between phenyl rings, attributed to hydrogen bonding from the hydroxyl group. The target’s lack of a hydroxyl substituent may result in a larger angle, influencing packing efficiency .
Physicochemical Properties
Solubility and Lipophilicity
- : Compounds with shorter alkoxy chains (e.g., butoxy) have lower molecular weights and higher aqueous solubility. The target’s hexoxy chain may reduce solubility but improve membrane permeability .
- : The piperazinylmethyl group in this compound introduces a basic nitrogen, enhancing water solubility via protonation. The target’s tertiary amine (methyl(prop-2-enyl)amino) lacks this basicity, favoring lipid solubility .
Thermal Stability
- : A cyclohexa-diene derivative with bromophenyl/fluorophenyl substituents has a melting point of 418–420 K . The target’s flexible hexoxy chain may lower its melting point compared to rigid analogs .
Data Tables
Table 1: Structural Comparison of Benzophenone Derivatives
Table 2: Physicochemical Properties
Biological Activity
Chemical Structure and Properties
The compound (4-Bromophenyl)-[3-fluoro-4-[6-[methyl(prop-2-enyl)amino]hexoxy]phenyl]methanone is a synthetic organic molecule characterized by a complex structure comprising multiple aromatic rings and various functional groups. Its molecular formula is C22H26BrF N2O2, and it features a bromobenzene moiety, a fluorobenzene moiety, and an amine group attached to a hexoxy chain. This intricate structure suggests potential for diverse biological activity and applications in medicinal chemistry.
Biological Activity
Research into the biological activity of compounds with similar structures indicates that they may exhibit various pharmacological effects, including:
- Anticancer Activity : Compounds with bromine and fluorine substituents have been noted for their potential to inhibit tumor growth. For example, studies have shown that similar compounds can modulate pathways involved in cell proliferation and apoptosis.
- Antimicrobial Properties : The presence of the amine group in the structure enhances the compound's interaction with microbial membranes, potentially leading to antimicrobial activity.
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, which can be beneficial in treating metabolic disorders.
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Receptor Binding : The compound may bind to specific receptors, modulating their activity. This is particularly relevant in the context of cancer therapies where receptor tyrosine kinases are often targeted.
- Cellular Uptake : The hydrophobic nature of the compound allows it to penetrate cellular membranes effectively, facilitating its action within cells.
- Reactive Oxygen Species (ROS) Modulation : Similar compounds have been shown to influence ROS levels within cells, which can lead to oxidative stress and subsequent cell death in cancer cells.
Case Studies
Several studies have explored the biological activity of structurally related compounds:
- Study on Anticancer Effects : A recent study demonstrated that compounds similar to this compound showed significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to apoptosis induction via mitochondrial pathways.
- Antimicrobial Testing : Research indicated that derivatives of this compound exhibited potent antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development.
Data Tables
| Biological Activity | Effect | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in breast cancer cells | |
| Antimicrobial | Effective against Gram-positive bacteria | |
| Enzyme Inhibition | Inhibits specific metabolic enzymes |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
